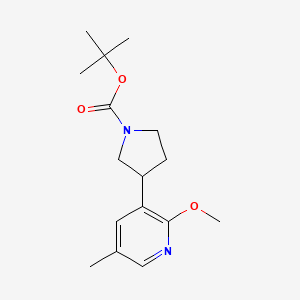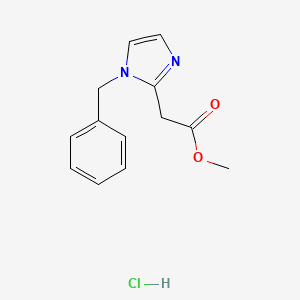
Tert-butyl 8-hydroxy-3,4-dihydroquinoline-1(2H)-carboxylate
Overview
Description
Tert-butyl 8-hydroxy-3,4-dihydroquinoline-1(2H)-carboxylate, commonly known as TBHQ, is an organic compound belonging to the class of quinoline derivatives. It is a white or off-white crystalline powder with a faint odor and a slightly bitter taste. TBHQ is used as a preservative in food, cosmetics, and pharmaceuticals, and is also used as an antioxidant in industrial applications. TBHQ is a common ingredient in many processed foods, including snack foods, frozen pizzas, and fast foods. It is also used as a stabilizer in soybean oil and other vegetable oils.
Scientific Research Applications
Corrosion Inhibition
The in situ synthesis of novel organic compounds based on 8-hydroxyquinoline, such as tert-butyl((8-hydroxyquinolin-5-yl)-methyl)-carbamate (BHQC), has shown significant potential in the corrosion inhibition of carbon steel in hydrochloric acid solutions. These compounds act as mixed-type inhibitors and their adsorption on the carbon steel surface follows Langmuir adsorption isotherm. Theoretical studies including DFT calculations and Monte Carlo simulation support the experimental findings, establishing a relationship between molecular structure and inhibition efficiency (Faydy et al., 2019).
Organic Synthesis
The compound has been used in organic synthesis, particularly as a tert-butoxycarbonylation reagent for acidic proton-containing substrates such as phenols, aromatic, and aliphatic amines hydrochlorides, and aromatic carboxylic acids. The chemoselectivity and high yield under mild conditions without the need for a base are significant advantages of this application (Saito et al., 2006).
Alzheimer's Disease Treatment
Research into multifunctional agents for Alzheimer's disease treatment has explored the synthesis of new hybrids of 4-amino-2,3-polymethylenequinoline with butylated hydroxytoluene (BHT). These compounds exhibit potent inhibition of acetylcholinesterase and butyrylcholinesterase, suggesting potential for disease-modifying effects through the inhibition of β-amyloid aggregation. The compounds also demonstrated high antioxidant activity, indicating their potential as candidates for Alzheimer's disease therapeutics (Makhaeva et al., 2020).
properties
IUPAC Name |
tert-butyl 8-hydroxy-3,4-dihydro-2H-quinoline-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO3/c1-14(2,3)18-13(17)15-9-5-7-10-6-4-8-11(16)12(10)15/h4,6,8,16H,5,7,9H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FIWQQSPYRGHGEK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC2=C1C(=CC=C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00672564 | |
| Record name | tert-Butyl 8-hydroxy-3,4-dihydroquinoline-1(2H)-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00672564 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
249.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl 8-hydroxy-3,4-dihydroquinoline-1(2H)-carboxylate | |
CAS RN |
676255-10-0 | |
| Record name | tert-Butyl 8-hydroxy-3,4-dihydroquinoline-1(2H)-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00672564 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![tert-Butyl (2-(trimethylsilyl)furo[3,2-b]pyridin-6-yl)methylcarbamate](/img/structure/B1521488.png)

![4-(5-{[(Cyclopropylmethyl)(propyl)amino]methyl}-1,2,4-oxadiazol-3-yl)benzaldehyde hydrochloride](/img/structure/B1521491.png)


![1-(6-Bromo-2,3-dihydro-1H-pyrido[2,3-b][1,4]oxazin-1-yl)-2,2-dimethylpropan-1-one](/img/structure/B1521494.png)

![1-Ethyl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine hydrochloride](/img/structure/B1521497.png)
